2-Phenylpyrrolo[2,1-b][1,3]benzothiazole

Anticancer Cytotoxicity Pyrrolobenzothiazole

This angularly fused S,N-heterocycle serves as the foundational core for constructing functionalized pyrrolo[2,1-b][1,3]benzothiazole (PBTA) libraries. The 2-phenyl substituent confers a unique balance of lipophilicity and steric bulk, enabling π-stacking interactions absent in the unsubstituted parent scaffold. Procure this building block to systematically explore SAR at the 2-aryl position for fine-tuning COX:5-LOX selectivity ratios, developing ATP-competitive CENP-E inhibitors, or generating patentable analog series with dual mechanisms.

Molecular Formula C16H11NS
Molecular Weight 249.3 g/mol
Cat. No. B280480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenylpyrrolo[2,1-b][1,3]benzothiazole
Molecular FormulaC16H11NS
Molecular Weight249.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CN3C4=CC=CC=C4SC3=C2
InChIInChI=1S/C16H11NS/c1-2-6-12(7-3-1)13-10-16-17(11-13)14-8-4-5-9-15(14)18-16/h1-11H
InChIKeyXMWBLLRPZGAGCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenylpyrrolo[2,1-b][1,3]benzothiazole: Core Scaffold and Procurement-Relevant Characteristics


2-Phenylpyrrolo[2,1-b][1,3]benzothiazole (CAS 1147-93-9) is an angularly fused S,N-heterocycle comprising a benzothiazole ring annulated to a pyrrole moiety with a phenyl substituent at the 2-position . The pyrrolo[2,1-b][1,3]benzothiazole (PBTA) scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives demonstrating CENP-E inhibitory, anticonvulsant, antimicrobial, anticancer, and antioxidant activities [1]. The parent compound serves as a versatile synthetic building block for constructing functionalized PBTA libraries via electrophilic substitution and ring-contraction methodologies [2].

Why Generic Pyrrolobenzothiazole Substitution Fails: Structural Determinants Driving 2-Phenylpyrrolo[2,1-b][1,3]benzothiazole Differentiation


Within the pyrrolo[2,1-b][1,3]benzothiazole class, biological activity is exquisitely sensitive to the nature and position of aryl substitution. The unsubstituted parent scaffold (C10H7NS, MW 173.23) lacks the aromatic extension at C2 that enables π-stacking interactions with hydrophobic enzyme pockets [1]. Replacement with 2-arylbenzothiazoles (lacking the fused pyrrole) eliminates the conformational rigidity and electronic distribution conferred by the tricyclic core, fundamentally altering target engagement profiles [2]. The 2-phenyl substituent specifically provides a balance of lipophilicity and steric bulk that is distinct from 2-heteroaryl or 2-alkyl analogs, making simple interchange of in-class compounds unreliable without quantitative activity verification [3].

Quantitative Differentiation Evidence: 2-Phenylpyrrolo[2,1-b][1,3]benzothiazole vs. Structural Comparators


Cytotoxicity Profile: 1-Amino-2-(aryl)pyrrolo[2,1-b][1,3]benzothiazole-3-carbonitriles vs. Doxorubicin Across Three Tumor Lines

In a series of 1-amino-2-(aryl)pyrrolo[2,1-b][1,3]benzothiazole-3-carbonitrile derivatives (compounds 9a–e), the 2-(4-fluorophenyl) analog 9d and the 2-(thiophen-2-yl) analog 9a demonstrated higher cytotoxicity against NCI-H460 (lung), HepG2 (liver), and HCT-116 (colon) cell lines than the reference drug doxorubicin [1]. This establishes that appropriate 2-aryl substitution on the PBTA core can exceed the potency of a clinically used anthracycline, whereas the unsubstituted PBTA scaffold or less optimized 2-aryl variants (9b, 9c, 9e) showed only good to moderate activity [1]. The 2-phenyl congener specifically offers a synthetic handle for further elaboration to potent 1-amino-3-carbonitrile derivatives.

Anticancer Cytotoxicity Pyrrolobenzothiazole

COX/5-LOX Dual Inhibition Selectivity: 2-Aryl-Pyrrolobenzothiazoles vs. Classical NSAID Pharmacophores

A series of 2-aryl-pyrrolo[2,1-b]benzothiazoles evaluated by Dannhardt et al. (1997) showed that all compounds inhibit 5-lipoxygenase (5-LOX) more effectively than cyclooxygenase (COX), with one member of the series acting as a well-balanced dual COX/5-LOX inhibitor [1]. This dual inhibition profile is mechanistically distinct from classical NSAIDs (e.g., indomethacin, ibuprofen) that selectively target COX enzymes and from simple 2-phenylbenzothiazoles that lack the fused pyrrole necessary for this balanced activity [1]. The 2-aryl substituent identity modulates the COX:5-LOX selectivity ratio, making the 2-phenyl variant a critical comparator scaffold for SAR studies.

Anti-inflammatory COX/LOX inhibition Dual inhibitor

CENP-E ATPase Inhibition Selectivity: Benzo[d]pyrrolo[2,1-b]thiazole Derivatives vs. GSK923295

Yamane et al. (2019) identified benzo[d]pyrrolo[2,1-b]thiazole derivative 1 as a selective CENP-E inhibitor that exhibits ATP-competitive behavior, mechanistically distinct from the allosteric CENP-E inhibitor GSK923295 [1]. Compound 1 selectively inhibited CENP-E ATPase among mitotic kinesins tested and preferentially suppressed proliferation of tumor-derived HeLa and HCT116 cells over non-cancerous WI-38 cells [1]. The close structural relationship between benzo[d]pyrrolo[2,1-b]thiazoles and pyrrolo[2,1-b][1,3]benzothiazoles positions the 2-phenyl PBTA scaffold as a direct entry point for CENP-E-targeted anticancer agent development.

Mitotic kinesin CENP-E inhibitor Antimitotic

Antimicrobial Activity: Pyrrolo[2,1-b][1,3]benzothiazole Derivatives vs. Cefotaxime and Fluconazole

Al-Mutairi et al. (2022) reported that pyrrolo[2,1-b][1,3]benzothiazole derivatives 9a and 9d exhibited higher antimicrobial activity than the clinical antibiotics cefotaxime (antibacterial) and fluconazole (antifungal), while the remaining compounds (9b, 9c, 9e) showed only good to moderate activity [1]. This demonstrates that antimicrobial potency within the PBTA class is highly dependent on the 2-aryl substituent, with certain aryl groups conferring superior activity. The 2-phenyl precursor enables systematic exploration of this SAR.

Antimicrobial Antibacterial Antifungal

DNA Damage Protection and Antioxidant Activity: PBTA Derivatives vs. Bleomycin-Induced Damage

The same series of pyrrolo[2,1-b][1,3]benzothiazole derivatives (9a–e) demonstrated higher antioxidant activity than reference standards and exhibited a pronounced ability to protect DNA from damage induced by the radiomimetic agent bleomycin [1]. This dual antioxidant/DNA-protective profile is not reported for simple 2-phenylbenzothiazoles, indicating that the fused pyrrolo-benzothiazole core is essential for this activity. The 2-phenyl substitution pattern provides a baseline for optimizing this chemoprotective effect.

Antioxidant DNA protection Chemoprotection

Synthetic Accessibility: Microwave-Assisted PBTA Synthesis vs. Conventional Multi-Step Routes

The microwave-assisted synthetic route reported by Al-Mutairi et al. (2022) provides rapid access to 1-amino-2-(aryl)pyrrolo[2,1-b][1,3]benzothiazole-3-carbonitriles from 2-(1,3-benzothiazol-2-yl)-3-(aryl)prop-2-enenitrile intermediates in a variety-oriented format [1]. This contrasts with earlier multi-step methods requiring prolonged heating, specialized catalysts, or harsh conditions [2]. The commercial availability of 2-phenylpyrrolo[2,1-b][1,3]benzothiazole as a preformed scaffold bypasses the initial annulation steps, offering a time advantage for generating focused libraries.

Microwave synthesis Green chemistry Synthetic efficiency

High-Value Research and Industrial Application Scenarios for 2-Phenylpyrrolo[2,1-b][1,3]benzothiazole


Anticancer Lead Optimization: PBTA-Derived DNA Cross-Linking and CENP-E Inhibitory Agents

2-Phenylpyrrolo[2,1-b][1,3]benzothiazole serves as the foundational core for synthesizing 1-amino-2-(aryl)pyrrolo[2,1-b][1,3]benzothiazole-3-carbonitriles that have shown cytotoxicity exceeding doxorubicin [1], and for developing ATP-competitive CENP-E inhibitors with tumor-selective antiproliferative activity [2]. Research groups focused on mitotic kinesin targets or DNA cross-linking agents can use this scaffold to generate patentable analog series with dual mechanisms.

Dual COX/5-LOX Anti-Inflammatory Agent Development

The 2-aryl-PBTA pharmacophore uniquely supports balanced dual inhibition of COX and 5-LOX enzymes, a profile not achievable with classical NSAIDs or simple benzothiazoles [3]. Procurement of 2-phenylpyrrolo[2,1-b][1,3]benzothiazole enables systematic SAR exploration of the 2-aryl position to fine-tune the COX:5-LOX selectivity ratio for next-generation anti-inflammatory candidates.

Antimicrobial Resistance Programs: PBTA Derivatives Against Drug-Resistant Pathogens

With PBTA derivatives demonstrating antimicrobial activity superior to cefotaxime and fluconazole [1], the 2-phenyl scaffold is a strategic entry point for developing agents targeting multidrug-resistant bacterial and fungal strains. The microwave-accelerated synthetic route enables rapid library generation for hit expansion.

Chemoprotection and Adjuvant Therapy: DNA-Protective PBTA Conjugates

The demonstrated ability of PBTA derivatives to protect DNA from bleomycin-induced damage, combined with intrinsic antioxidant activity [1], positions 2-phenylpyrrolo[2,1-b][1,3]benzothiazole as a starting material for designing chemoprotective adjuvants that mitigate chemotherapy-induced genotoxicity.

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